molecular formula C10H8ClN5O3 B11497909 N-(5-chloropyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(5-chloropyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11497909
M. Wt: 281.65 g/mol
InChI Key: DSFJBKYSOCXVHR-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a pyrazole ring substituted with a nitro group at the 3-position. The acetamide group links these two heterocyclic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of 5-chloropyridine-2-amine: This can be achieved by chlorination of 2-aminopyridine.

    Nitration of pyrazole: The pyrazole ring can be nitrated using a mixture of nitric acid and sulfuric acid to form 3-nitropyrazole.

    Coupling Reaction: The 5-chloropyridine-2-amine and 3-nitropyrazole are then coupled using an acylation reaction with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.

Major Products

    Reduction of Nitro Group: 3-aminopyrazole derivative.

    Substitution of Chlorine: Various substituted pyridine derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors or receptor ligands.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.

    N-(5-chloropyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)propionamide: Similar structure with a propionamide group instead of acetamide.

Properties

Molecular Formula

C10H8ClN5O3

Molecular Weight

281.65 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C10H8ClN5O3/c11-7-1-2-8(12-5-7)13-10(17)6-15-4-3-9(14-15)16(18)19/h1-5H,6H2,(H,12,13,17)

InChI Key

DSFJBKYSOCXVHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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